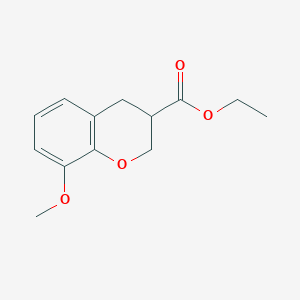

8-Methoxy-chroman-3-carboxylic acid ethyl ester

CAS No.: 221185-47-3

Cat. No.: VC3860744

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 221185-47-3 |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | ethyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate |

| Standard InChI | InChI=1S/C13H16O4/c1-3-16-13(14)10-7-9-5-4-6-11(15-2)12(9)17-8-10/h4-6,10H,3,7-8H2,1-2H3 |

| Standard InChI Key | BGEXBXDZLXKFCR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CC2=C(C(=CC=C2)OC)OC1 |

| Canonical SMILES | CCOC(=O)C1CC2=C(C(=CC=C2)OC)OC1 |

Introduction

8-Methoxy-chroman-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C13H16O4 and a molecular weight of approximately 236.26 g/mol . It is a derivative of chroman, featuring a bicyclic structure that includes a benzene ring fused to a tetrahydropyran ring. This compound is known for its potential applications in medicinal chemistry due to its interesting biological properties and structural characteristics.

Synthesis and Reactions

The synthesis of 8-Methoxy-chroman-3-carboxylic acid ethyl ester generally involves several steps, often starting from chroman derivatives. The compound's chemical reactivity involves various key reactions, making it a versatile building block in organic synthesis and medicinal chemistry. For instance, esterification reactions can be used to form the ethyl ester from the corresponding carboxylic acid, similar to methods described for other carboxylic acids .

Biological Activity and Applications

Research indicates that 8-Methoxy-chroman-3-carboxylic acid ethyl ester exhibits significant biological activity. It interacts with various biochemical pathways, which can be influenced by environmental factors such as pH and the presence of other compounds. The compound's structural similarity to other chroman derivatives suggests potential applications in drug development, similar to how other ester derivatives have been explored for their anti-tumor properties .

Structural Similarities and Comparisons

Several compounds share structural similarities with 8-Methoxy-chroman-3-carboxylic acid ethyl ester. These include:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 6-Methoxy-chroman-3-carboxylic acid ethyl ester | 885271-71-6 | Different methoxy substitution position on the ring |

| Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | 226650 | Contains an additional keto group |

| 8-Methoxy-2H-chromene-3-carboxylic acid | 57543-59-6 | Lacks the ethyl ester functionality |

These compounds highlight the structural diversity within the chroman family and underscore the unique properties of 8-Methoxy-chroman-3-carboxylic acid ethyl ester.

Suppliers and Availability

8-Methoxy-chroman-3-carboxylic acid ethyl ester is available from several suppliers globally, including companies in China and the United States. Prices vary depending on the supplier and product purity, with prices ranging from approximately $417 to $491 per gram for high-purity products .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume